4-Ethoxy-2,5-dimethylaniline
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Ethoxy-2,5-dimethylaniline contains a total of 37 bonds, including 16 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), 1 ether (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
4-Ethoxy-2,5-dimethylaniline has a molecular weight of 165.24 g/mol . It is a solid at room temperature and should be stored at 4°C, protected from light .Relevant Papers There are several papers related to 4-Ethoxy-2,5-dimethylaniline and similar compounds . These papers discuss various aspects such as differences in pharmacokinetics and haematotoxicities of aniline and its dimethyl derivatives .
Scientific Research Applications
Biomass Conversion and Sustainable Materials
4-Ethoxy-2,5-dimethylaniline plays a role in the synthesis of furan derivatives from plant biomass, contributing to the development of sustainable polymers, fuels, and chemicals. This application is significant in seeking alternatives to non-renewable hydrocarbon sources, highlighting its potential in green chemistry and sustainable material production. The conversion process involves catalytic systems that facilitate the transformation of hexose carbohydrates and lignocellulose into valuable furan-based compounds, which can serve as monomers for polymer synthesis or as biofuels, emphasizing the chemical's versatility in supporting eco-friendly solutions (Chernyshev, Kravchenko, & Ananikov, 2017).
Enhancement of Photodynamic Therapy
In the medical field, 4-Ethoxy-2,5-dimethylaniline is explored for its potential to enhance photodynamic therapy (PDT), a treatment modality for various cancers and skin conditions. By improving the accumulation of protoporphyrin IX (PpIX) in lesions, this compound could optimize the therapeutic effects of PDT. Research indicates that strategies to increase the penetration of 5-aminolaevulinic acid (ALA) or its methyl ester (MAL) into the skin, potentially involving 4-Ethoxy-2,5-dimethylaniline, could lead to better clinical outcomes. The focus on such compounds underscores the ongoing efforts to refine PDT protocols for higher efficacy and patient outcomes (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).
properties
IUPAC Name |
4-ethoxy-2,5-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-4-12-10-6-7(2)9(11)5-8(10)3/h5-6H,4,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFGRYUGZNOALD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602552 | |
Record name | 4-Ethoxy-2,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2,5-dimethylaniline | |
CAS RN |
706822-63-1 | |
Record name | 4-Ethoxy-2,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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